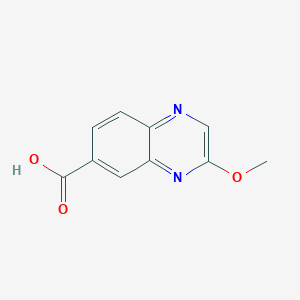

3-Methoxyquinoxaline-6-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

3-methoxyquinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-5-11-7-3-2-6(10(13)14)4-8(7)12-9/h2-5H,1H3,(H,13,14) |

InChI Key |

YZYIGFRJTNPGRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C=CC(=CC2=N1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of 3-Methoxyquinoxaline-6-carboxylic Acid

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the primary disconnection points are the C-N bonds forming the pyrazine (B50134) ring.

The quinoxaline (B1680401) core is classically formed via the condensation of an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This leads to two key retrosynthetic disconnections:

Disconnection of the Pyrazine Ring: This breaks the quinoxaline into two primary synthons: a substituted ortho-phenylenediamine and a 1,2-dicarbonyl equivalent.

Identification of Precursors:

The benzene (B151609) portion of the molecule, containing the carboxylic acid group at position 6, points directly to 3,4-diaminobenzoic acid as the logical precursor. This ensures the regioselective placement of the carboxyl group.

The pyrazine portion, bearing a methoxy (B1213986) group at position 3, requires a corresponding α-dicarbonyl precursor. A plausible reactant is an α-keto-α-methoxy ester, such as methyl 2-methoxy-2-oxoacetate , or a related glyoxylic acid derivative.

An alternative strategy involves forming the quinoxaline ring first and then introducing the methoxy group. This pathway involves:

Synthesizing a 3-hydroxyquinoxaline-6-carboxylic acid (which exists as its tautomer, 3-oxo-1,2-dihydroquinoxaline-6-carboxylic acid). This can be achieved by condensing 3,4-diaminobenzoic acid with a pyruvic acid derivative.

Functional group interconversion of the hydroxyl/oxo group to a better leaving group, such as a chloride, to form 3-chloroquinoxaline-6-carboxylic acid .

Nucleophilic substitution with a methoxide (B1231860) source (e.g., sodium methoxide) to install the final methoxy group.

This dual approach provides flexibility in selecting starting materials and reaction conditions based on availability, cost, and scalability.

Classical and Modern Synthetic Approaches to Quinoxaline Carboxylic Acids

The construction of the quinoxaline ring system is a well-established area of heterocyclic chemistry, with both time-honored and contemporary methods available.

The classical and most widely used method for synthesizing quinoxalines is the Hinsberg condensation . This reaction involves the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, typically under acidic conditions in a protic solvent like ethanol (B145695) or acetic acid. sapub.orgnih.gov For the target molecule, this would involve reacting 3,4-diaminobenzoic acid with an appropriate α-dicarbonyl precursor.

Modern synthetic approaches have focused on improving the efficiency, environmental footprint, and versatility of quinoxaline synthesis. These methods include:

Catalytic Syntheses: A variety of catalysts have been employed to improve reaction rates and yields. These include Lewis acids, Brønsted acids, and heterogeneous catalysts like alumina-supported heteropolyoxometalates, which offer advantages such as mild reaction conditions (room temperature) and catalyst recyclability. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. google.comresearchgate.net

Green Chemistry Approaches: Significant efforts have been made to develop more environmentally benign protocols. This includes using water as a solvent in high-temperature hydrothermal synthesis (HTS), which can avoid the use of volatile organic compounds. chemicalbook.comuni-konstanz.de Additionally, task-specific ionic liquids have been used as recyclable reaction media. sapub.org

The formation of the quinoxaline ring via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound proceeds through a well-understood, multi-step mechanism, often catalyzed by acid. nih.gov

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the ortho-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound.

Formation of Carbinolamine and Imine: This attack forms a transient carbinolamine intermediate, which readily dehydrates to form a Schiff base (imine).

Intramolecular Cyclization: The second, unreacted amino group then attacks the remaining carbonyl carbon in an intramolecular fashion. This cyclization step forms a six-membered dihydropyrazine (B8608421) ring intermediate.

Dehydration/Aromatization: The final step involves the elimination of a second molecule of water from the dihydropyrazine intermediate to yield the stable, aromatic quinoxaline ring system.

The presence of substituents on either reactant can influence the reaction rate. Electron-withdrawing groups on the phenylenediamine ring (like the -COOH group in 3,4-diaminobenzoic acid) decrease the nucleophilicity of the amino groups, potentially slowing the reaction and requiring more forcing conditions. Conversely, acid catalysis activates the carbonyl groups, making them more electrophilic and facilitating the initial nucleophilic attack. nih.gov

Achieving the specific substitution pattern of this compound requires precise control over the regiochemistry of the reaction.

Placement of the Carboxylic Acid Group: The regioselective placement of the carboxylic acid at the C-6 position is straightforwardly achieved by using 3,4-diaminobenzoic acid as the starting material. The diamine's geometry dictates that the resulting fused benzene ring will bear the carboxyl group at the desired position. chemicalbook.comuni-konstanz.de

Placement of the Methoxy Group: Introducing the methoxy group regioselectively at the C-3 position can be accomplished via two primary strategies:

Precursor-Directed Synthesis: This approach involves the condensation of 3,4-diaminobenzoic acid with an unsymmetrical 1,2-dicarbonyl compound, such as an α-keto ester like pyruvic acid or its ester derivatives. sapub.orgtsijournals.comresearchgate.net The reaction with pyruvic acid, for instance, yields 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. sapub.org The regioselectivity arises from the differential reactivity of the two amino groups in 3,4-diaminobenzoic acid and the two carbonyl groups in the keto-acid. The resulting 3-oxo (or tautomeric 3-hydroxy) intermediate can then be converted to the 3-methoxy derivative.

Post-Condensation Functionalization: An alternative route involves the synthesis of a 3-haloquinoxaline-6-carboxylic acid intermediate. For example, a 3-hydroxyquinoxaline-6-carboxylic acid can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 3-chloroquinoxaline-6-carboxylic acid. nih.gov This chloro-derivative can then undergo a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to regioselectively install the methoxy group at the C-3 position.

Optimization of Reaction Conditions and Parametric Control

Optimizing reaction conditions is critical for maximizing yield, minimizing side reactions, and ensuring the economic viability of a synthesis. Key parameters include solvent, temperature, reaction time, and catalyst choice.

For the synthesis of quinoxaline carboxylic acids, a significant side reaction can be the decarboxylation of the starting material or product, especially at high temperatures. chemicalbook.com Hydrothermal synthesis (HTS) studies on the reaction of 3,4-diaminobenzoic acid have shown that careful control of temperature is essential. chemicalbook.comuni-konstanz.de

| Parameter | Condition | Outcome | Reference |

| Solvent | 5% Acetic Acid in Water | Effective for HTS, provides acid catalysis | chemicalbook.com |

| Temperature | 150 °C | Good yield of carboxylic acid product, minimal decarboxylation | chemicalbook.com |

| Temperature | 230 °C | Increased rate of reaction but significant decarboxylation side product | chemicalbook.com |

| Reaction Time | 60 minutes (at 150 °C) | High yield (86%) of desired quinoxaline carboxylic acid | chemicalbook.com |

| Platform | Microdroplet Reaction | High-throughput screening of conditions, significant rate enhancement | nbinno.com |

Modern techniques like microdroplet reaction platforms allow for high-throughput screening of various parameters, enabling the rapid identification of optimal conditions with minimal material consumption. nbinno.com These studies have shown that yields can be significantly improved and reaction times shortened to mere seconds compared to bulk-phase reactions. nbinno.com

Advanced Purification Techniques and Methodologies for Yield Enhancement

The purification of the final product and intermediates is a crucial step to ensure high purity. For a polar, acidic molecule like this compound, several techniques are applicable.

Recrystallization: This is a standard method for purifying solid organic compounds. Solvents such as ethanol are commonly used for quinoxaline derivatives. google.comresearchgate.net The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Chromatography: For more challenging separations or to achieve very high purity, chromatographic methods are employed.

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) is effective for separating compounds based on polarity.

Ion-Exchange Chromatography: This technique is particularly useful for purifying acidic (or basic) compounds. The carboxylic acid group can be deprotonated to an anion, which binds to an anion-exchange resin, allowing neutral impurities to be washed away. nih.gov

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be used for purification and purity assessment, offering high resolution.

Solvent Trituration/Heating-Cooling Cycles: A reported method for purifying similar quinolinecarboxylic acid derivatives involves heating the crude material in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), followed by cooling to precipitate the purified crystals, which are then collected by filtration. chim.it

Yield enhancement is directly tied to both the optimization of reaction conditions and the efficiency of purification methods that minimize product loss.

Synthesis and Derivatization of Key Precursors and Reaction Intermediates

Synthesis of 3,4-Diaminobenzoic Acid: This key precursor is not always readily available and can be synthesized from 4-aminobenzoic acid . A typical multi-step sequence involves:

Protection: Acetylation of the amino group with acetic anhydride.

Nitration: Introduction of a nitro group at the 3-position.

Deprotection: Hydrolysis of the acetyl group.

Synthesis of α-Dicarbonyl Precursors: The second component for the condensation reaction must be carefully chosen or synthesized.

Methyl 2-methoxyacetate: This compound can be synthesized through various routes, including the carbonylation of dimethoxymethane (B151124) or the esterification of methoxyacetic acid. google.comnbinno.comrsc.org

Other α-Keto Esters: Compounds like ethyl pyruvate (B1213749) are commercially available and can be used to synthesize 3-methyl-2-oxo intermediates. nih.govtsijournals.com

Derivatization of Intermediates: In multi-step synthetic routes, intermediates must be efficiently converted. For instance, the conversion of 3-hydroxyquinoxaline-6-carboxylic acid to 3-chloroquinoxaline-6-carboxylic acid is a critical step in the post-condensation functionalization strategy. This is typically achieved by refluxing the hydroxy compound with a chlorinating agent like POCl₃. nih.gov The resulting chloro-intermediate is highly reactive towards nucleophiles, allowing for the subsequent introduction of the methoxy group.

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in dedicated publications, the principles of sustainable synthesis are broadly applicable. The traditional synthesis of quinoxaline derivatives, which often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, can be adapted to incorporate greener alternatives. These adaptations focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources and safer chemical alternatives.

Recent advancements in the synthesis of analogous quinoxaline carboxylic acids have highlighted several promising green chemistry strategies. These approaches primarily revolve around the use of alternative energy sources, eco-friendly solvents, and novel catalytic systems that offer advantages in terms of efficiency, safety, and sustainability.

One of the most significant areas of exploration is the replacement of conventional volatile organic compounds (VOCs) with greener solvents. High-temperature water has emerged as a viable medium for the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids, a class of compounds structurally related to this compound. uni-konstanz.de This method avoids the use of volatile organic solvents and often circumvents the need for strong acid or toxic metal catalysts. uni-konstanz.de The hydrothermal synthesis conditions can lead to high yields in significantly reduced reaction times, often between 5 and 30 minutes at temperatures ranging from 150–230 °C. uni-konstanz.de

Another promising green solvent system involves the use of ionic liquids. A patented method for the synthesis of 3-methyl-quinoxaline-2-carboxylic acid, a structural analog, utilizes an ionic liquid as both the solvent and catalyst. google.com This approach allows the cyclization reaction to proceed efficiently at room temperature, which significantly lowers energy consumption. google.com A key advantage of ionic liquids is their negligible vapor pressure and the potential for recycling and reuse, which reduces both cost and environmental pollution. google.com

Microwave-assisted synthesis represents another key green chemistry technique applicable to the formation of the quinoxaline core. This method can drastically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher product yields with fewer side products. The synthesis of various quinoxaline derivatives has been successfully achieved using microwave irradiation, often in solvent-free conditions or with a minimal amount of a high-boiling, low-toxicity solvent like dimethyl sulfoxide (B87167) (DMSO).

The choice of catalyst also plays a crucial role in the greening of synthetic routes. Research on quinoxaline synthesis has demonstrated the efficacy of various recyclable and environmentally benign catalysts. These include solid acid catalysts, nanozeolites, and magnetically recyclable nanoparticles, which can replace traditional homogeneous acid catalysts that are often corrosive and difficult to separate from the reaction mixture. chim.it For instance, nanozeolite clinoptilolite functionalized with propylsulfonic acid has been shown to be a practical heterogeneous catalyst for quinoxaline synthesis. chim.it

The table below summarizes a comparative overview of a conventional synthetic approach for a quinoxaline carboxylic acid with potential greener alternatives that could be adapted for the synthesis of this compound.

| Parameter | Conventional Method (Example) | High-Temperature Water | Ionic Liquid System | Microwave-Assisted (Solvent-Free) |

|---|---|---|---|---|

| Solvent | Glacial Acetic Acid / Ethanol | Water | Recyclable Ionic Liquid (e.g., [BMIM][PF6]) | None |

| Catalyst | Self-catalyzed or Mineral Acid | None or mild acid | Ionic Liquid (acts as catalyst) | None or Solid Support Catalyst |

| Temperature | Reflux (e.g., >100 °C) | 150 - 230 °C | Room Temperature | High (localized) |

| Reaction Time | Hours (e.g., 2-12 h) | Minutes (e.g., 5-30 min) | Short (e.g., 40-90 min) | Minutes (e.g., 1-10 min) |

| Sustainability Aspects | - Use of VOCs

| - Avoids VOCs

| - Recyclable solvent/catalyst

| - Eliminates solvent waste

|

Further research could focus on developing a one-pot synthesis for this compound, which would align with the principles of atom and step economy by reducing the number of intermediate purification steps. The application of these green chemistry principles holds significant potential for developing a more sustainable, efficient, and economically viable manufacturing process for this important chemical compound.

The following table lists various green catalysts that have been successfully employed in the synthesis of quinoxaline derivatives and could be explored for the synthesis of this compound.

| Catalyst Type | Specific Example | Key Advantages | Reference |

|---|---|---|---|

| Organocatalyst | Nitrilotris(methylenephosphonic acid) | Metal-free, recyclable, short reaction times. | nih.gov |

| Heterogeneous Solid Acid | Nanozeolite clinoptilolite-propylsulfonic acid (NZ-PSA) | Reusable, easy to separate from reaction mixture. | chim.it |

| Magnetic Nanoparticles | MnFe2O4 | Easily recyclable using an external magnet, effective at room temperature. | chim.it |

| Graphene-Based | Graphene Oxide (GO) / Reduced Graphene Oxide (rGO) | Metal-free, reusable, facilitates one-pot reduction and condensation. | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Methoxyquinoxaline-6-carboxylic acid is anticipated to display distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring system, the methoxy (B1213986) group protons, and the carboxylic acid proton. The aromatic region is expected to show a complex splitting pattern due to spin-spin coupling between adjacent protons. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for a solution in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.6 | s |

| H-5 | ~8.3 | d |

| H-7 | ~8.2 | dd |

| H-8 | ~7.9 | d |

| -OCH₃ | ~4.1 | s |

| -COOH | >12 | br s |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the 165-175 ppm region. The carbon atoms of the quinoxaline ring will appear in the aromatic region (110-160 ppm), with those directly attached to nitrogen or the methoxy group showing distinct chemical shifts. The methoxy carbon will be observed in the upfield region, generally around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a solution in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~160 |

| C-4a | ~140 |

| C-5 | ~130 |

| C-6 | ~125 |

| C-7 | ~132 |

| C-8 | ~120 |

| C-8a | ~142 |

| -C=O | ~167 |

| -OCH₃ | ~56 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would be crucial in confirming the connectivity of the aromatic protons on the benzene (B151609) ring portion of the quinoxaline system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the protonated carbons of the quinoxaline ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the carbons at the ring junctions. For instance, correlations from the methoxy protons would confirm the assignment of C-3, and correlations from the aromatic protons would help to assign the quaternary carbons of the quinoxaline ring and the carbonyl carbon.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic system.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Description of Vibration |

| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching, very broad due to H-bonding |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1680 | Stretching, strong |

| C=N, C=C (Aromatic) | 1620 - 1450 | Ring Stretching |

| C-O (Methoxy/Acid) | 1300 - 1200 | Stretching |

The most prominent feature would be the very broad O-H stretch of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would also be a key diagnostic peak.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound (C₁₀H₈N₂O₃). This would allow for the confirmation of its elemental composition. The expected exact mass would be calculated and compared to the experimentally determined value.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass | Expected Fragmentation Pathways |

| [M+H]⁺ | 205.0608 | Loss of H₂O, loss of CO, loss of OCH₃ |

| [M-H]⁻ | 203.0462 | Loss of CO₂ |

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to exhibit a distinct molecular ion peak. Subsequent fragmentation might involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), or the methoxy radical (•OCH₃). A characteristic fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂. Analysis of these fragmentation patterns would provide further corroboration of the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's chromophoric system, which in this case comprises the quinoxaline core, substituted with methoxy and carboxylic acid groups.

The quinoxaline ring system itself is a significant chromophore. The electronic spectrum is influenced by π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of electrons in bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals.

The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) on the quinoxaline scaffold is expected to modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax) when compared to the unsubstituted quinoxaline. Generally, carboxylic acids on their own exhibit an absorption maximum around 210 nm, which is often not practically useful for detailed analysis without additional conjugated systems. libretexts.org The extended conjugation in the quinoxaline ring system, however, shifts the absorption into a more accessible region of the UV-Vis spectrum. For some quinoxaline derivatives, absorption maxima can be observed at various wavelengths, for instance, around 350 nm, and can extend into the visible range depending on the specific substituents and their electronic effects. researchgate.net

A hypothetical UV-Vis analysis of this compound dissolved in a suitable solvent, such as ethanol (B145695) or chloroform, would be expected to reveal distinct absorption bands. The precise λmax values and their corresponding molar absorptivities (ε) would provide critical information about the electronic structure of the molecule.

Interactive Data Table: Hypothetical UV-Vis Spectral Data

| Solvent | λmax 1 (nm) | ε1 (L mol-1 cm-1) | λmax 2 (nm) | ε2 (L mol-1 cm-1) | Transition Type |

| Ethanol | Data not available | Data not available | Data not available | Data not available | π → π* / n → π |

| Chloroform | Data not available | Data not available | Data not available | Data not available | π → π / n → π* |

Note: Specific experimental values for this compound are not publicly available in the searched literature. The table is representative of how such data would be presented.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoxaline ring system and the orientation of the methoxy and carboxylic acid substituents relative to the ring. Of particular interest would be the intermolecular hydrogen bonding interactions facilitated by the carboxylic acid group, which often leads to the formation of dimers or more extended supramolecular architectures in the solid state.

The crystal structure of a related compound, 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate, has been reported to be monoclinic. nih.gov While this provides some insight into how quinoxaline derivatives may crystallize, the specific crystal system, space group, and unit cell dimensions for this compound would need to be determined experimentally.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂O₃ |

| Formula Weight | 204.18 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: Specific experimental crystallographic data for this compound are not publicly available in the searched literature. The table is representative of how such data would be presented.

Elemental Analysis for Verification of Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the compound's stoichiometric purity and confirming its elemental composition.

For this compound, with the molecular formula C₁₀H₈N₂O₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Interactive Data Table: Elemental Composition of C₁₀H₈N₂O₃

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 58.82% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.95% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.73% |

| Oxygen | O | 16.00 | 3 | 48.00 | 23.51% |

| Total | 204.184 | 100.00% |

An experimental elemental analysis of a pure sample of this compound should yield percentage values that are in close agreement (typically within ±0.4%) with these calculated theoretical values, thereby confirming the molecular formula.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Elucidation of Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. nih.gov Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy for organic molecules, including quinoxaline (B1680401) derivatives. researchgate.netresearchgate.net

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For 3-Methoxyquinoxaline-6-carboxylic acid, the quinoxaline core is expected to be largely planar. The primary conformational flexibility arises from the rotation of the methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) substituents.

The carboxylic acid group typically exhibits a strong preference for a syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, due to the formation of a stable intramolecular hydrogen bond. nih.gov However, an anti conformation is also possible, though generally higher in energy. The methoxy group's methyl moiety will also have rotational freedom relative to the quinoxaline ring.

The optimized geometric parameters, such as bond lengths and angles, can be predicted with high accuracy. Based on DFT studies of similar structures like cinnoline-4-carboxylic acid and other quinoxaline derivatives, a representative set of calculated parameters can be tabulated. researchgate.netijastems.org

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | ~1.21 Å |

| C-O (acid) | ~1.35 Å | |

| O-H (acid) | ~0.97 Å | |

| C-O (methoxy) | ~1.36 Å | |

| N=C (ring) | ~1.31 - 1.38 Å | |

| C-C (ring) | ~1.39 - 1.42 Å | |

| Bond Angle | O=C-O (acid) | ~123° |

| C-O-H (acid) | ~106° | |

| C-N-C (ring) | ~116° - 118° | |

| C-C-C (ring) | ~119° - 121° |

Note: These values are illustrative and based on calculations performed on structurally related molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. scispace.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. scispace.comresearchgate.net

For quinoxaline derivatives, the HOMO is typically a π-orbital delocalized across the aromatic ring system, while the LUMO is a π*-antibonding orbital. researchgate.netresearchgate.net The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group influences the energy levels of these orbitals. DFT calculations can precisely map the electron density distribution of these orbitals and calculate their energies. ijastems.org

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy (E_HOMO) | -6.0 to -6.5 |

| LUMO Energy (E_LUMO) | -2.0 to -2.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

Note: Values are representative, based on DFT studies of various substituted quinoxaline derivatives. researchgate.netresearchgate.net

The energy gap is also instrumental in predicting the electronic absorption properties of the molecule, as the primary electronic transitions often involve the promotion of an electron from the HOMO to the LUMO. researchgate.net

Theoretical vibrational analysis using DFT is a powerful technique for predicting the infrared (IR) and Raman spectra of a molecule. arxiv.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, torsion) can be obtained. researchgate.net These calculated frequencies often show good agreement with experimental data, although a scaling factor is typically applied to correct for anharmonicity and basis set limitations. nih.gov

For this compound, characteristic vibrational modes can be predicted. The most prominent bands would include the O-H stretching of the carboxylic acid dimer (broad, ~2500-3300 cm⁻¹), the C=O stretching (~1700-1730 cm⁻¹), C-O stretching of both the acid and methoxy groups, and various aromatic C-C and C-H stretching and bending modes. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Assignment | Predicted Wavenumber (cm⁻¹) |

| ν(O-H) | Carboxylic acid O-H stretch | ~3500 (monomer), Broad ~2500-3300 (dimer) |

| ν(C-H) | Aromatic C-H stretch | ~3050-3100 |

| ν(C-H) | Methoxy C-H stretch | ~2950-3000 |

| ν(C=O) | Carboxylic acid C=O stretch | ~1720 |

| ν(C=N), ν(C=C) | Quinoxaline ring stretching | ~1450-1620 |

| δ(O-H) | Carboxylic acid O-H in-plane bend | ~1400-1440 |

| ν(C-O) | C-O stretch (acid and methoxy) | ~1200-1300 |

Note: Wavenumbers are illustrative and based on DFT calculations of related quinoxaline carboxylic acids and aromatic acids. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes and System Stability

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time in a realistic environment, such as in a solvent like water. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing its dynamic conformational landscape and stability. nih.gov

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit water molecules and simulating its movement over nanoseconds. researchgate.net Analysis of the resulting trajectory can provide key insights:

Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms reveals which parts of the molecule are most flexible, likely the methoxy and carboxylic acid substituents.

Solvation and Interactions: The radial distribution function (RDF) can be calculated to understand the structuring of water molecules around key functional groups, such as the carbonyl oxygen and hydroxyl group, highlighting the specific sites of hydrogen bonding with the solvent. researchgate.net

Compactness: The radius of gyration (Rg) provides a measure of the molecule's compactness over time. nih.gov

Such simulations are crucial for understanding how the molecule behaves in a biological context, where interactions with water and dynamic conformational changes are constant.

Molecular Docking Studies for Investigation of Potential Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). semanticscholar.org This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Quinoxaline derivatives have been investigated as inhibitors for a range of enzymes, including α-glucosidase and various kinases like Glycogen Synthase Kinase-3β (GSK-3β). semanticscholar.orgnih.gov

A hypothetical docking study of this compound into a protein target, for instance, the ATP-binding site of GSK-3β, would reveal its potential binding mode and key interactions. semanticscholar.org The process involves preparing the 3D structures of both the ligand and the protein and using a scoring function to evaluate thousands of possible binding poses.

The resulting analysis would likely highlight several key interactions:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (from -OH) and acceptor (from both oxygens), likely forming strong interactions with polar or charged amino acid residues (e.g., Lysine, Arginine, Aspartate) in the active site. The methoxy oxygen can also act as a hydrogen bond acceptor.

Hydrophobic and π-Interactions: The planar quinoxaline ring is well-suited for forming favorable π-π stacking or T-shaped interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan. nih.gov Hydrophobic interactions with aliphatic residues (e.g., Valine, Leucine, Isoleucine) would also contribute to binding affinity.

These interactions are critical for the stability of the ligand-protein complex. A table summarizing these potential interactions provides a clear profile of the compound's binding mechanism.

Table 4: Hypothetical Ligand-Protein Interactions for this compound in a Kinase Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue |

| Hydrogen Bond (Donor) | Carboxylic acid -OH | Asp, Glu |

| Hydrogen Bond (Acceptor) | Carboxylic acid C=O | Lys, Arg, Asn |

| Hydrogen Bond (Acceptor) | Methoxy -O- | Lys, Arg, Ser |

| π-π Stacking | Quinoxaline Ring | Phe, Tyr, Trp |

| Hydrophobic Interaction | Quinoxaline Ring, Methoxy -CH₃ | Val, Leu, Ile, Ala |

Note: This table is illustrative, based on common interactions observed for small molecule inhibitors in kinase active sites. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling and Design Principles

While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively developed for this compound and its immediate derivatives are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable. Such studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

A hypothetical QSAR study on a series of analogues of this compound would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. They are typically categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices, topological surface area), and 3D (e.g., molecular shape, volume).

For instance, a set of hypothetical derivatives could be designed by modifying the substituents on the quinoxaline core. For each derivative, descriptors such as those shown in the table below would be calculated using specialized software.

Interactive Table: Hypothetical Molecular Descriptors for QSAR Analysis

| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| 1 | -H | 204.18 | 1.5 | 75.3 | 10.2 |

| 2 | -Cl | 238.62 | 2.2 | 75.3 | 5.8 |

| 3 | -NH₂ | 219.21 | 0.9 | 101.3 | 8.1 |

| 4 | -F | 222.17 | 1.7 | 75.3 | 7.5 |

| 5 | -CH₃ | 218.21 | 1.9 | 75.3 | 9.0 |

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model would be generated to correlate these descriptors with a measured biological activity (e.g., enzyme inhibition, receptor binding). The resulting QSAR equation would allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of molecules with potentially enhanced potency. Such models are crucial in prioritizing synthetic efforts and providing insights into the structural features essential for the desired biological effect.

Detailed Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable (low-energy) arrangements of its atoms and the energy barriers between them. The primary sources of conformational flexibility in this molecule are the rotation around the single bonds connecting the methoxy group and the carboxylic acid group to the quinoxaline ring.

Computational methods, such as molecular mechanics or more accurate quantum chemical methods like Density Functional Theory (DFT), can be used to systematically explore the molecule's conformational space. By rotating the key dihedral angles—specifically the C-C-O-C angle of the methoxy group and the C-C-C=O angle of the carboxylic acid group—a potential energy surface can be mapped.

This analysis reveals the most stable conformers and the energy required to transition between them. For this compound, the orientation of the methoxy group relative to the quinoxaline nitrogen atoms and the planarity of the carboxylic acid group with respect to the aromatic ring are key determinants of conformational energy. The global minimum energy conformer represents the most probable shape of the molecule in a low-energy environment.

Interactive Table: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 0° (planar) | 0.00 |

| B | 180° (anti-periplanar) | 0° (planar) | 1.25 |

| C | 0° (syn-periplanar) | 180° (planar) | 2.10 |

| D | 90° (syn-clinal) | 90° (orthogonal) | 5.50 |

Understanding this energy landscape is critical for predicting how the molecule might bind to a biological target, as the binding process may require the molecule to adopt a specific, and not necessarily the lowest-energy, conformation.

Computational Prediction of Reactivity Profiles and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the chemical reactivity of this compound. Methods based on molecular orbital theory, particularly Frontier Molecular Orbital (FMO) theory, provide significant insights. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely distributed over the electron-rich quinoxaline ring system, while the LUMO may be centered on the electron-deficient pyrazine (B50134) part of the ring and the carbonyl carbon of the carboxylic acid.

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the nitrogen atoms and the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

These computational predictions can guide the understanding of reaction mechanisms. For instance, in an esterification reaction, the MEP would confirm the electrophilic character of the carboxylic acid's carbonyl carbon, making it the site of nucleophilic attack by an alcohol.

Interactive Table: Hypothetical Reactivity Indices for this compound

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Mulliken Charge on N1 | -0.45 | Nucleophilic site |

| Mulliken Charge on C(arboxyl) | +0.60 | Electrophilic site |

By quantifying these reactivity indices, computational models provide a detailed profile of the molecule's chemical behavior, complementing experimental studies and aiding in the prediction of its reaction pathways.

Investigation of Biological Activities in Preclinical and in Vitro Models

Antimicrobial Research Methodologies

The antimicrobial potential of a novel compound such as 3-Methoxyquinoxaline-6-carboxylic acid would typically be explored through a series of established in vitro assays against a wide array of pathogenic microorganisms. These preliminary screenings are crucial for identifying any promising antimicrobial activity and determining the spectrum of its efficacy.

In Vitro Antibacterial Activity Assessment against Diverse Bacterial Strains

To evaluate the antibacterial properties of this compound, researchers would likely employ broth microdilution or agar (B569324) disk diffusion methods. These techniques are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

A diverse panel of bacterial strains would be selected to represent both Gram-positive and Gram-negative bacteria, as well as clinically relevant and drug-resistant strains. A typical panel might include:

Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA), Bacillus subtilis, and Streptococcus pyogenes.

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

The results of such an assessment would be presented in a data table, comparing the MIC values of the test compound to a standard antibiotic control.

Hypothetical Data Table: In Vitro Antibacterial Activity

| Bacterial Strain | This compound (MIC in µg/mL) | Control Antibiotic (e.g., Ciprofloxacin) (MIC in µg/mL) |

|---|---|---|

| Staphylococcus aureus | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available |

| Pseudomonas aeruginosa | Data not available | Data not available |

In Vitro Antifungal Activity Assessment against Fungal Pathogens

Similar to antibacterial testing, the antifungal activity of this compound would be assessed against a range of fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is commonly used to determine the MIC.

The selection of fungal strains would aim to cover common human pathogens, including yeasts and molds. Representative species would likely include:

Yeasts: Candida albicans, Candida glabrata, and Cryptococcus neoformans.

Molds: Aspergillus fumigatus and Aspergillus niger.

A standard antifungal agent, such as Amphotericin B or Fluconazole, would be used as a positive control for comparison.

Hypothetical Data Table: In Vitro Antifungal Activity

| Fungal Pathogen | This compound (MIC in µg/mL) | Control Antifungal (e.g., Amphotericin B) (MIC in µg/mL) |

|---|---|---|

| Candida albicans | Data not available | Data not available |

| Aspergillus fumigatus | Data not available | Data not available |

Research Models for Antiviral Activity Investigations

Investigating the potential antiviral activity of this compound would involve cell-based assays. In these models, specific cell lines that are susceptible to a particular virus are used. The core principle is to measure the ability of the compound to inhibit viral replication within these host cells.

Common research models include:

Plaque Reduction Assays: This method quantifies the reduction in viral plaques (zones of cell death) in the presence of the compound.

Viral Yield Reduction Assays: These assays measure the amount of new virus produced by infected cells after treatment with the compound.

Reporter Gene Assays: Genetically modified viruses that express a reporter gene (e.g., luciferase) are used. The antiviral activity is determined by the reduction in the reporter signal.

A variety of viruses, including both DNA and RNA viruses, would be tested to determine the spectrum of activity. Examples include Influenza virus, Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV).

Anticancer Research Frameworks (In Vitro and Cell Line Studies)

The initial assessment of the anticancer potential of this compound would be conducted using in vitro models, primarily involving established human cancer cell lines. These studies are fundamental for identifying cytotoxic effects and elucidating the underlying mechanisms of action.

Evaluation of Cytotoxicity in Established Cancer Cell Lines

The cytotoxicity of the compound would be evaluated against a panel of human cancer cell lines representing different tumor types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The result of this assay is the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A diverse panel of cell lines would be chosen, for instance:

Breast Cancer: MCF-7

Colon Cancer: HCT-116

Liver Cancer: HepG2

Lung Cancer: A549

A known anticancer drug, such as Doxorubicin or Cisplatin, would be used as a positive control.

Hypothetical Data Table: Cytotoxicity Against Human Cancer Cell Lines

| Cancer Cell Line | This compound (IC50 in µM) | Control Drug (e.g., Doxorubicin) (IC50 in µM) |

|---|---|---|

| MCF-7 (Breast) | Data not available | Data not available |

| HCT-116 (Colon) | Data not available | Data not available |

Mechanistic Investigations into Cellular Pathways Modulated by the Compound

Should this compound demonstrate significant cytotoxicity, further research would focus on understanding its mechanism of action. Key cellular processes that are often investigated include the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Apoptosis Induction: Flow cytometry using Annexin V/Propidium Iodide (PI) staining is a common method to detect and quantify apoptotic cells. Western blot analysis could also be used to measure the levels of key apoptosis-related proteins such as caspases (e.g., Caspase-3, Caspase-9), Bax, and Bcl-2.

Cell Cycle Arrest: Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would suggest that the compound interferes with cell cycle progression at that point.

These mechanistic studies are crucial for understanding how the compound exerts its anticancer effects at a molecular level and for identifying potential therapeutic targets.

Exploration of Specific Enzyme Inhibition Activities (e.g., histone deacetylase inhibition)

The inhibition of histone deacetylases (HDACs) is a significant strategy in the development of anticancer therapeutics. frontiersin.org Quinoxaline (B1680401) derivatives have been identified as a promising class of HDAC inhibitors. frontiersin.orgnih.gov In a study focused on designing novel HDAC inhibitors for hepatocellular carcinoma, a series of quinoxaline-based compounds were synthesized and evaluated for their inhibitory activity against several HDAC isoforms. frontiersin.orgnih.govresearchgate.net

One particularly potent derivative, compound 6c , demonstrated significant inhibitory effects against HDAC1, HDAC4, and HDAC6. frontiersin.orgnih.gov The inhibitory concentrations (IC50) were determined to be 1.76 µM for HDAC1, 1.39 µM for HDAC4, and 3.46 µM for HDAC6. frontiersin.orgresearchgate.net These values are comparable to the reference drug Suberoylanilide Hydroxamic Acid (SAHA). frontiersin.orgnih.gov The study highlighted that these synthesized compounds were designed to bear the key pharmacophoric features required for HDAC inhibition. frontiersin.orgresearchgate.net This research underscores the potential of the quinoxaline scaffold as a basis for developing targeted enzyme inhibitors. frontiersin.org

| Enzyme | IC50 (µM) of Compound 6c | IC50 (µM) of SAHA (Reference) |

|---|---|---|

| HDAC1 | 1.76 | 0.86 |

| HDAC4 | 1.39 | 0.97 |

| HDAC6 | 3.46 | 0.93 |

Antiparasitic Research Applications (e.g., activity against protozoan strains in vitro)

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have demonstrated significant in vitro activity against a range of protozoan parasites. mdpi.comnih.govnih.gov These compounds have been investigated for their potential to treat diseases like Chagas disease, giardiasis, and amoebiasis. mdpi.comnih.gov

In one study, a series of propyl and isopropyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were tested against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com Several of these compounds showed better trypanocidal activity on the epimastigote form of the parasite than the reference drug, nifurtimox. mdpi.com The lead compound from this series, T-085 , which features a trifluoromethyl group at the 3-position and an isopropyl carboxylate at the 7-position, was identified as a potential inhibitor of the parasite's trypanothione (B104310) reductase enzyme. mdpi.com

Another study evaluated n-butyl and iso-butyl quinoxaline-7-carboxylate-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov The results showed that several derivatives were highly effective against G. lamblia trophozoites, with some compounds causing detachment and cytotoxicity at concentrations as low as 25 µM. nih.gov The antiparasitic activity of these quinoxaline derivatives highlights the versatility of this chemical scaffold in targeting infectious diseases. mdpi.comnih.gov

| Protozoan Strain | Compound | IC50 (nM) |

|---|---|---|

| G. lamblia | T-143 | 108.70 ± 3.55 |

| Albendazole (Reference) | 48.99 ± 5.65 | |

| T. vaginalis | T-143 | 129.96 ± 8.27 |

| Metronidazole (Reference) | 210.33 ± 8.76 | |

| E. histolytica | T-143 | 33.08 ± 2.36 |

| Metronidazole (Reference) | 251.23 ± 5.48 |

Advanced Mechanistic Studies of Biological Action at the Molecular and Cellular Level (e.g., DNA damage mechanisms, protein binding interactions)

Understanding the molecular and cellular mechanisms of action is crucial for drug development. For quinoxaline derivatives, several mechanisms have been elucidated, including DNA damage and specific protein binding.

The antibacterial action of quinoxaline 1,4-dioxides (QdNOs) has been linked to the production of free radicals during bioreduction, which subsequently leads to DNA damage. mdpi.com This mechanism was confirmed in studies involving novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, where whole-genomic sequencing of resistant M. smegmatis mutants pointed to the compound's role as a DNA-damaging agent. mdpi.comnih.gov

In addition to interacting with nucleic acids, quinoxaline derivatives have been shown to bind specifically to protein targets. A study on novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives found that they act as tubulin polymerization inhibitors. nih.gov The most potent compound, 13d , inhibited tubulin polymerization with an IC50 value of 3.97 µM and molecular modeling suggested its binding mode was at the colchicine (B1669291) binding site of tubulin. nih.gov This interaction leads to cell cycle arrest at the G2/M phase and induces apoptosis. nih.gov Furthermore, other related structures, such as 7-Methylquinoxaline-6-carboxylic acid, have been identified as antagonists that bind to excitatory amino acid receptors, preventing their activation. biosynth.com These findings demonstrate that the quinoxaline-6-carboxylic acid scaffold can be tailored to interact with diverse and specific biological macromolecules.

In Vitro and Preclinical Bioavailability and Metabolic Stability Studies

The bioavailability and metabolic stability of a compound are critical pharmacokinetic properties that determine its potential as a drug candidate. nih.gov Metabolic stability refers to a compound's susceptibility to biotransformation, and in vitro assays are essential in early drug discovery to predict in vivo clearance. nih.govresearchgate.netwuxiapptec.com

While specific preclinical bioavailability and metabolic stability data for this compound are not extensively reported in the literature, general principles can be applied based on its structure. The presence of a carboxylic acid group can present challenges, often leading to poor membrane permeability and rapid metabolism, which may reduce oral bioavailability. udhtu.edu.uaresearchgate.net For instance, the initial compound in a study on indenoquinoxalinecarboxylic acids was noted to be poorly soluble in water, a factor that can reduce bioavailability. udhtu.edu.ua

Medicinal chemistry strategies are often employed to improve these properties. These can include structural modifications such as replacing metabolically labile groups or creating prodrugs. researchgate.net For example, research on other compounds has shown that replacing a methoxy (B1213986) group can sometimes improve microsomal stability. nih.gov Evaluating metabolic stability using in vitro models like liver microsomes is a standard step in the preclinical development pipeline to optimize pharmacokinetic profiles and select promising drug candidates. researchgate.netsemanticscholar.org

Derivatization, Analogue Synthesis, and Structure Activity Relationship Sar Studies

Rational Design Principles for 3-Methoxyquinoxaline-6-carboxylic Acid Analogues

The rational design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry, often leveraging in silico methods and an understanding of target biology. nih.govresearchgate.net The design process typically begins with identifying a biological target, such as a protein kinase or enzyme, and understanding its three-dimensional structure and active site. nih.govrsc.org

Key pharmacophoric features of known inhibitors are often mimicked. For many enzyme inhibitors, particularly kinase inhibitors, the design incorporates three main elements:

A flat heteroaromatic head group: The quinoxaline (B1680401) ring system of this compound serves this purpose, designed to occupy specific regions within an enzyme's active site, such as the ATP-binding hinge region. nih.govrsc.org

A linker moiety: The carboxylic acid at the C-6 position is an ideal attachment point for linkers that can connect the quinoxaline core to other functional groups. mdpi.com The nature of this linker (e.g., amide, ester) can be varied to achieve optimal orientation and spacing.

A terminal hydrophobic group: This portion of the analogue is designed to occupy hydrophobic pockets within the target's binding site, enhancing binding affinity and selectivity. nih.gov

Molecular hybridization is another key principle, where the quinoxaline scaffold is combined with other moieties known to possess biological activity. researchgate.net For instance, by converting the carboxylic acid to an amide, various substituted phenyl rings or other heterocyclic systems can be introduced. nih.gov Computational tools like molecular docking are instrumental in this process, allowing researchers to predict the binding modes of designed analogues and prioritize the synthesis of compounds with the highest predicted affinity for the target. nih.govrsc.orgrsc.org The methoxy (B1213986) group at the C-3 position is also a critical consideration in rational design; it can act as a hydrogen bond acceptor or be replaced with other substituents to probe steric and electronic requirements of the binding pocket. nih.gov

Synthetic Routes to Diverse Derivatives (e.g., esters, amides, substituted quinoxalines)

The synthesis of derivatives from this compound relies on standard and versatile organic chemistry transformations. The core scaffold itself is typically prepared via a condensation reaction between an appropriately substituted o-phenylenediamine (B120857) (such as 3,4-diaminobenzoic acid) and a 1,2-dicarbonyl compound. nih.govnih.govuni-konstanz.de Once the core acid is obtained, its functional groups can be readily modified.

Esterification: The carboxylic acid at the C-6 position can be converted to a wide range of esters through Fischer esterification. This involves reacting the carboxylic acid with an alcohol (R-OH) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). sapub.org This method is effective for producing simple alkyl esters (e.g., methyl, ethyl). sapub.org

Amidation: Amide derivatives are synthesized by activating the carboxylic acid group, followed by reaction with a primary or secondary amine (R₁R₂NH). Common methods for activating the carboxylic acid include:

Conversion to an acid chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acid chloride is then treated with the desired amine.

Using coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the direct formation of an amide bond between the carboxylic acid and an amine. onu.edu.ua This is a widely used method in the synthesis of peptide-like structures and other complex amides. organic-chemistry.org

Modification of the Quinoxaline Core: Further diversity can be introduced by modifying the quinoxaline ring itself. If the synthesis starts with a halogenated o-phenylenediamine, the resulting halo-quinoxaline can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of various aryl or heteroaryl substituents at specific positions on the benzene (B151609) portion of the quinoxaline ring, significantly expanding the chemical space of the analogues. nih.gov

Systematic Evaluation of the Impact of Structural Modifications on Research Outcomes

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural changes to the this compound scaffold influence its biological activity. These studies involve synthesizing a series of related compounds where one part of the molecule is systematically varied, and then evaluating their performance in biological assays. mdpi.comnih.gov

Key areas of modification and their typical impact include:

Derivatives of the Carboxylic Acid Group: The conversion of the C-6 carboxylic acid to esters or amides significantly alters the compound's polarity, hydrogen bonding capability, and size. For instance, in some series of quinoxaline derivatives, replacing an ester group with a hydrazide was found to decrease anticancer activity. mdpi.com In another study, substituting an ethoxycarbonyl group with a carboxamide negatively impacted antitubercular effectiveness. mdpi.com

Substituents on the Quinoxaline Ring: The electronic properties of substituents on the quinoxaline ring can have a profound effect on activity. Generally, electron-donating groups (like the inherent -OCH₃) and electron-withdrawing groups (like -Cl or -NO₂) at different positions can modulate the electron density of the ring system, affecting its interaction with biological targets. mdpi.com SAR studies have shown that the position and nature of these groups are critical; for example, an electron-withdrawing nitro group at the C-7 position was found to decrease activity in certain anticancer quinoxalines. mdpi.com

The Methoxy Group: The methoxy group at the C-3 position is a key feature. SAR exploration would involve replacing it with other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy) to probe steric limits, or with groups that have different electronic properties (e.g., -H, -Cl, -NH₂) to evaluate the importance of the hydrogen bond accepting oxygen atom. nih.govnih.gov

The results of these systematic evaluations are often compiled to build a comprehensive SAR model, which then guides the design of more potent and selective analogues.

Table 1: Impact of Structural Modifications on Quinoxaline Derivatives

Development and Screening of Libraries of Quinoxaline Carboxylic Acid Derivatives

To efficiently explore the SAR of the this compound scaffold, researchers often employ combinatorial chemistry techniques to generate focused libraries of derivatives. researchgate.net A library is a collection of a large number of chemically related compounds synthesized in a systematic manner.

The development of such a library starts with the core scaffold. The C-6 carboxylic acid function is an ideal handle for diversification. A collection of diverse building blocks, such as a wide variety of amines or alcohols, can be reacted with the core acid to rapidly generate a large library of corresponding amides or esters. researchgate.netresearchgate.net

Once synthesized, these compound libraries are subjected to high-throughput screening (HTS) against a specific biological target or a panel of targets (e.g., a panel of cancer cell lines). researchgate.netnih.gov In these assays, the activity of each compound in the library is measured, allowing for the rapid identification of "hits"—compounds that exhibit a desired biological effect. mdpi.com The screening results provide a wealth of SAR data, highlighting which structural features are associated with activity and which are detrimental. This information is invaluable for guiding further optimization efforts. researchgate.net

Iterative Ligand Design and Optimization Strategies

The discovery of a promising "hit" from a library screen is typically the beginning of an iterative process of ligand design and optimization. nih.gov This cyclical process aims to refine the structure of the initial hit to improve its potency, selectivity, and other properties. nih.govrsc.org

The iterative cycle generally involves the following steps:

Hit Confirmation and Analysis: The initial active compounds are re-synthesized and re-tested to confirm their activity. The SAR from the initial screen is analyzed to build a preliminary model of the structural requirements for activity. researchgate.net

Computational Modeling: Molecular docking studies are often performed to generate a hypothesis about how the hit compound binds to its biological target. nih.govrsc.org This model can reveal key interactions and suggest specific modifications to enhance binding.

Design of the Next Generation: Based on the SAR and computational models, a new, second-generation set of analogues is designed. These new designs may involve fine-tuning the most promising substituents from the first library or exploring entirely new modifications suggested by the binding model. nih.govresearchgate.net

Synthesis and Evaluation: The newly designed analogues are synthesized and subjected to the same biological assays.

SAR Refinement: The results from the second-generation compounds are used to refine the SAR model.

This entire cycle is repeated multiple times. With each iteration, the understanding of the SAR deepens, and the resulting compounds typically show improved characteristics, moving from a micromolar "hit" to a nanomolar, highly optimized "lead" compound. rsc.org

Potential Applications in Non Biological Fields

Conclusions and Future Research Trajectories

Synthesis of Key Academic Findings on 3-Methoxyquinoxaline-6-carboxylic Acid and Related Compounds

The quinoxaline (B1680401) core, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged scaffold in drug discovery due to its wide array of pharmacological activities. nih.govijpsjournal.comnih.gov Research has extensively demonstrated that quinoxaline derivatives possess potent anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. eurekaselect.comnih.govresearchgate.netresearchgate.net

Key findings across the class of quinoxaline carboxylic acids and their derivatives include:

Anticancer Activity: A significant body of research has focused on quinoxaline derivatives as anticancer agents. For instance, novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been synthesized and shown to act as tubulin polymerization inhibitors, inducing apoptosis in cancer cell lines. nih.gov This highlights the potential for modifications of the carboxylic acid group and the quinoxaline core to yield potent oncology drug candidates.

Antiviral Efficacy: The quinoxaline structure is integral to several antiviral agents, including those targeting respiratory pathogens. nih.gov The versatility of the quinoxaline scaffold allows for the design of compounds that can inhibit viral replication and other key processes. nih.gov

Synthetic Methodologies: A variety of synthetic routes to quinoxaline derivatives have been developed, including environmentally friendly "green chemistry" approaches. ijpsjournal.com The synthesis of 2,3-diarylquinoxaline-6-carboxylic acids has been achieved through high-temperature water-based methods, avoiding the use of volatile organic solvents and toxic catalysts. uni-konstanz.de These advancements in synthesis are crucial for the efficient and sustainable production of novel quinoxaline compounds.

While direct studies on This compound are not readily found, its structure, featuring a methoxy (B1213986) group and a carboxylic acid, suggests it would be a valuable intermediate in the synthesis of more complex derivatives and a candidate for biological screening.

Identification of Remaining Research Gaps and Unexplored Avenues

The primary research gap is the lack of specific investigation into This compound itself. Its synthesis, characterization, and biological activities remain largely undocumented in major scientific databases.

Beyond this specific compound, several broader research gaps in quinoxaline chemistry can be identified:

Mechanism of Action Studies: While many quinoxaline derivatives have been shown to have potent biological activity, the precise mechanisms of action are often not fully elucidated. Further studies are needed to identify the specific molecular targets and signaling pathways affected by these compounds.

Structure-Activity Relationship (SAR) Studies: For many classes of quinoxaline derivatives, comprehensive SAR studies are lacking. A more systematic exploration of how different substituents on the quinoxaline ring affect biological activity would enable the rational design of more potent and selective compounds.

Exploration of Novel Applications: While the medicinal applications of quinoxalines are well-documented, their potential in other areas, such as materials science, is less explored. researchgate.net Their unique photophysical and electrochemical properties could be harnessed for applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials. researchgate.net

Proposed Directions for Advanced Research and Methodological Development

Future research in the field of quinoxaline chemistry should focus on addressing the identified research gaps. Key directions include:

Synthesis and Characterization of Novel Derivatives: There is a clear need for the synthesis and thorough characterization of novel quinoxaline derivatives, including This compound . This would involve developing efficient and scalable synthetic routes and utilizing modern analytical techniques to confirm their structure and purity.

High-Throughput Screening: Once synthesized, novel quinoxaline compounds should be subjected to high-throughput screening to evaluate their biological activity against a wide range of targets. This would help to identify promising lead compounds for further development.

Computational Modeling: The use of computational modeling and molecular docking studies can aid in the rational design of new quinoxaline derivatives with improved potency and selectivity. nih.gov These in silico methods can help to predict how different structural modifications will affect the binding of the compound to its biological target.

Development of Green Synthetic Methods: Continued efforts should be made to develop more sustainable and environmentally friendly methods for the synthesis of quinoxaline derivatives. ijpsjournal.com This includes the use of renewable solvents, catalysts, and energy sources.

Broader Implications for Quinoxaline Chemistry and Diverse Scientific Applications

The continued exploration of quinoxaline chemistry has significant implications for a wide range of scientific disciplines. In medicinal chemistry, the development of new quinoxaline-based drugs could lead to novel treatments for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govresearchgate.net

In materials science, the unique electronic and photophysical properties of quinoxaline derivatives could be exploited to create new functional materials for a variety of applications, including electronics, photonics, and sensing. researchgate.net

Furthermore, the study of quinoxaline chemistry contributes to our fundamental understanding of heterocyclic chemistry and the principles of drug design and discovery. The insights gained from the study of this important class of compounds will undoubtedly pave the way for future scientific advancements.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methoxyquinoxaline-6-carboxylic acid and its derivatives?

- Methodology : Synthesis typically involves condensation of 1,2-diamines with α-keto acids or esters, followed by functionalization (e.g., methoxylation at position 3). For example, ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate is synthesized via chlorination of precursor quinoxalines and subsequent esterification . Multi-step protocols may include protecting group strategies for the carboxylic acid moiety to prevent side reactions .

- Key Tools : NMR, HPLC, and mass spectrometry for purity validation .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substituent positions. HPLC (e.g., C18 columns with UV detection) quantifies purity (>95% typically required for biological assays) .

- Common Pitfalls : Impurities from incomplete ester hydrolysis or residual solvents require rigorous solvent removal and recrystallization .

Q. What in vitro biological assays are standard for screening this compound derivatives?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR or VEGFR targets) using ATP-competitive binding protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for enhanced bioactivity?

- Methodology :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 6) enhances kinase inhibition by improving target binding . Methoxy groups at position 3 may stabilize π-π interactions in aromatic enzyme pockets .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to prioritize synthetic targets .

- Case Study : Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate showed 10-fold higher kinase inhibition than non-halogenated analogs .

Q. What strategies resolve contradictions in reported bioactivity data for quinoxaline derivatives?

- Troubleshooting :